molecular formula C6H5ClN2O2 B030352 Methyl 3-chloropyrazine-2-carboxylate CAS No. 27825-21-4

Methyl 3-chloropyrazine-2-carboxylate

Cat. No. B030352
CAS RN: 27825-21-4
M. Wt: 172.57 g/mol
InChI Key: SSXOFWYPCZOGBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related pyrazine compounds involves strategic reactions under controlled conditions. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, highlighting the versatility of pyrazine derivatives in synthesis protocols (Achutha et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure analysis, including Hirshfeld surface analysis, provides insights into the nature of molecular interactions within these compounds. The structural stability is often contributed to by intramolecular hydrogen bonds and π-π interactions, which are crucial for understanding the chemical behavior of methyl 3-chloropyrazine-2-carboxylate derivatives (Achutha et al., 2017).

Chemical Reactions and Properties

Pyrazine derivatives undergo various chemical reactions, offering a broad scope for chemical synthesis. For instance, the reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation showcases the regioselective synthesis capabilities of these compounds, resulting in ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high yields (Machado et al., 2011).

Scientific Research Applications

1. Use in the Synthesis of Novel Fungicides

  • Application Summary: Methyl 3-chloropyrazine-2-carboxylate is used in the synthesis of a novel fungicide, pyraziflumid . This fungicide is characterized by the 3-(trifluoromethyl)pyrazine-2-carboxamide group and shows high fungicidal activities against a broad spectrum of plant diseases .
  • Methods of Application: The synthesis involves a slurry mixture of methyl 3-chloropyrazine-2-carboxylate and copper (I) iodide in dimethylformamide (DMF) and toluene .
  • Results or Outcomes: The fungicidal performance of the series led to the identification of pyraziflumid, which could control a wide range of plant diseases .

2. Synthesis of Novel Pyrazinamide Derivatives

  • Application Summary: Methyl 3-chloropyrazine-2-carboxylate is used in the synthesis of novel pyrazinamide derivatives . These derivatives have potential antimicrobial properties .

3. Use in Free-Radical Alkoxycarbonylation

  • Application Summary: Methyl 3-chloropyrazine-2-carboxylate can be used in free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . This method is useful for the introduction of ester functionalities into such systems .

4. Synthesis of Novel Pyrazinamide Derivatives

  • Application Summary: Methyl 3-chloropyrazine-2-carboxylate is used in the synthesis of novel pyrazinamide derivatives . These derivatives have potential antimicrobial properties .
  • Methods of Application: The synthesis involves the starting compound 3-chloropyrazine-2-carboxamide and its amino-dehalogenation reactions with variously substituted benzylamines .

5. Use in Free-Radical Alkoxycarbonylation

  • Application Summary: Methyl 3-chloropyrazine-2-carboxylate can be used in free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . This method is useful for the introduction of ester functionalities into such systems .

6. Use as a Reference Standard

  • Application Summary: Methyl 3-chloropyrazine-2-carboxylate can be used as a reference standard in laboratory tests .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

“Methyl 3-chloropyrazine-2-carboxylate” is currently available for research use only . Its potential applications in various fields such as pharmaceuticals and organic materials are yet to be explored.

properties

IUPAC Name

methyl 3-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOFWYPCZOGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364061
Record name Methyl 3-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloropyrazine-2-carboxylate

CAS RN

27825-21-4
Record name 2-Pyrazinecarboxylic acid, 3-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27825-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Chloropyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a suspension of 3-chloropyrazine-2-carboxylic acid (10 g, 63 mmol) and cesium carbonate (31 g, 95 mmol) in DMF was added iodomethane (5.9 ml, 95 mmol). The solution was stirred for 48 hours. After that time, the reaction was removed from stirring, acidified to pH 5 with 1.0 N HCl and extracted five times with ethyl acetate. The combined organics were dried over sodium sulfate, filtered, and concentrated, affording to target material as an orange oil. MS (ESI, pos. ion) m/z: 173.0 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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